molecular formula C26H16BrClN2O4 B12469083 ethyl 4-bromo-2-chloro-7-oxo-6-[(phenylcarbonyl)amino]-7H-naphtho[1,2,3-de]quinoline-1-carboxylate

ethyl 4-bromo-2-chloro-7-oxo-6-[(phenylcarbonyl)amino]-7H-naphtho[1,2,3-de]quinoline-1-carboxylate

Cat. No.: B12469083
M. Wt: 535.8 g/mol
InChI Key: JOBMPVQBFCHLMZ-UHFFFAOYSA-N
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Description

Ethyl 10-benzamido-12-bromo-15-chloro-8-oxo-14-azatetracyclo[7710(2),?0(1)(3),(1)?]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-16-carboxylate is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 10-benzamido-12-bromo-15-chloro-8-oxo-14-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-16-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener and more sustainable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-benzamido-12-bromo-15-chloro-8-oxo-14-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-16-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce hydrogenated derivatives .

Mechanism of Action

The mechanism of action of ethyl 10-benzamido-12-bromo-15-chloro-8-oxo-14-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-16-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 10-benzamido-12-bromo-15-chloro-8-oxo-14-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-16-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H16BrClN2O4

Molecular Weight

535.8 g/mol

IUPAC Name

ethyl 10-benzamido-12-bromo-15-chloro-8-oxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-16-carboxylate

InChI

InChI=1S/C26H16BrClN2O4/c1-2-34-26(33)21-18-14-10-6-7-11-15(14)23(31)19-17(29-25(32)13-8-4-3-5-9-13)12-16(27)22(20(18)19)30-24(21)28/h3-12H,2H2,1H3,(H,29,32)

InChI Key

JOBMPVQBFCHLMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=C(C=C4NC(=O)C5=CC=CC=C5)Br)N=C1Cl

Origin of Product

United States

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